4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine
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Overview
Description
4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine is a complex heterocyclic compound It features a combination of triazolo, pyridazin, thiazolo, and pyridin rings, making it a unique and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazolo and thiazolo rings, followed by their fusion with the pyridazin and pyridin rings. Common reagents used in these reactions include hydrazines, nitriles, and various catalysts to facilitate ring closure and fusion reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or aryl groups onto the molecule .
Scientific Research Applications
4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b]pyridazine: Similar in structure but lacks the thiazolo and piperidine rings.
[1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of pyridazine.
[1,2,4,5]Tetrazine-based compounds: These compounds have similar energetic properties but different ring structures .
Uniqueness
The uniqueness of 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, from drug discovery to materials science .
Properties
Molecular Formula |
C20H23N7S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C20H23N7S/c1-20(2,3)16-4-5-17-23-24-18(27(17)25-16)13-7-10-26(11-8-13)19-22-14-12-21-9-6-15(14)28-19/h4-6,9,12-13H,7-8,10-11H2,1-3H3 |
InChI Key |
IFHDKWALZWINMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=NC5=C(S4)C=CN=C5)C=C1 |
Origin of Product |
United States |
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